molecular formula C20H25N3O B2661502 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide CAS No. 1797328-15-4

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2661502
CAS No.: 1797328-15-4
M. Wt: 323.44
InChI Key: KSXPLGRIOZCQTQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a synthetic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with cyclopropyl groups, an ethyl linker, and a phenylpropanamide moiety. Its molecular formula is C18H21N3O, and it has a molecular weight of 295.38 g/mol .

Preparation Methods

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. The cyclopropyl groups are then introduced via cyclopropanation reactions. The ethyl linker is added through alkylation reactions, and the final step involves the coupling of the pyrazole derivative with 3-phenylpropanoic acid or its derivatives under amide bond-forming conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways and metabolic processes.

Comparison with Similar Compounds

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(11-6-15-4-2-1-3-5-15)21-12-13-23-19(17-9-10-17)14-18(22-23)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXPLGRIOZCQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CCC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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